The metabolism of Ranolazine in humans has been extensively studied using liquid chromatography-mass spectrometry (LC/MS). [] Ranolazine undergoes extensive metabolism through several pathways, including:
Further biotransformation steps generate ten additional metabolites. [] The desmethyl metabolite of hydroxylated Ranolazine also undergoes conjugation (glucuronide and unidentified conjugates). []
Ranolazine's mechanism of action in treating angina differs from traditional therapies like nitrates, β-blockers, and calcium antagonists. [] While the exact mechanism is not fully elucidated, Ranolazine is believed to inhibit the late sodium current (INaL) in cardiac myocytes. [] INaL contributes to maintaining the plateau phase of the cardiac action potential. By inhibiting INaL, Ranolazine reduces sodium overload in cardiac cells, leading to decreased calcium influx and improved myocardial relaxation. [] This reduction in intracellular calcium concentration helps alleviate myocardial ischemia and reduces angina symptoms. []
Ranolazine is available in both oral and intravenous formulations. [] The sustained-release oral formulation exhibits a prolonged absorption phase, reaching peak plasma concentrations (Cmax) around 4 to 6 hours post-administration. [] It has an average terminal elimination half-life of approximately 7 hours after reaching steady-state with multiple doses. []
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4